Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of benzofuro[3,2-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction proceeds under mild conditions and yields the desired product in high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Catalysts and solvents are chosen to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Indole derivatives
Uniqueness
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate stands out due to its unique benzofuro[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H19NO6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1H-[1]benzofuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19NO6/c1-4-28-22(25)18-17(14-11-12(26-2)9-10-15(14)27-3)20-19(23-21(18)24)13-7-5-6-8-16(13)29-20/h5-11H,4H2,1-3H3,(H,23,24) |
InChI Key |
CJDCSRUMEZLEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=CC=CC=C3O2)NC1=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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